molecular formula C12H18ClN5O2 B12758675 8-(3-Piperidyl)theophylline hydrochloride CAS No. 96434-26-3

8-(3-Piperidyl)theophylline hydrochloride

Cat. No.: B12758675
CAS No.: 96434-26-3
M. Wt: 299.76 g/mol
InChI Key: DKRNEDDIZNOOSZ-UHFFFAOYSA-N
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Description

8-(3-Piperidyl)theophylline hydrochloride is a chemical compound that combines theophylline, a well-known bronchodilator, with a piperidine moiety. Theophylline is a methylxanthine derivative commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the piperidine group enhances its pharmacological properties, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Piperidyl)theophylline hydrochloride typically involves the reaction of theophylline with a piperidine derivative under controlled conditions. One common method is the nucleophilic substitution reaction where theophylline is reacted with 3-chloropiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(3-Piperidyl)theophylline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

8-(3-Piperidyl)theophylline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Piperidyl)theophylline hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Piperidyl)theophylline hydrochloride is unique due to its combined pharmacological properties derived from both theophylline and piperidine. This combination enhances its therapeutic potential and broadens its application in scientific research .

Properties

CAS No.

96434-26-3

Molecular Formula

C12H18ClN5O2

Molecular Weight

299.76 g/mol

IUPAC Name

1,3-dimethyl-8-piperidin-3-yl-7H-purine-2,6-dione;hydrochloride

InChI

InChI=1S/C12H17N5O2.ClH/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7;/h7,13H,3-6H2,1-2H3,(H,14,15);1H

InChI Key

DKRNEDDIZNOOSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCNC3.Cl

Origin of Product

United States

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